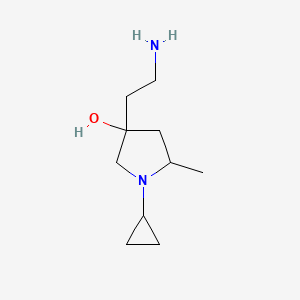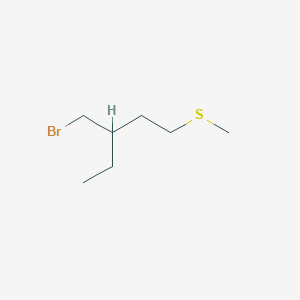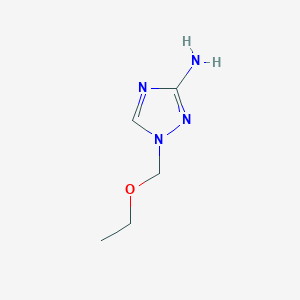![molecular formula C10H19N3O2 B13173699 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone is a complex organic compound that features both azetidine and piperazine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves multiple steps, typically starting with the formation of the azetidine ring. One common method is the [2+2] cycloaddition reaction, which forms the strained four-membered azetidine ring . The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide. The final step involves the coupling of the azetidine and piperazine rings with the methoxy-ethanone moiety under controlled conditions.
Análisis De Reacciones Químicas
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The azetidine and piperazine rings can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with various enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, making the compound a potential candidate for neurological drugs .
Comparación Con Compuestos Similares
1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone can be compared with other compounds containing azetidine or piperazine rings:
1-(3-Azetidinyl)-4-methylpiperazine hydrochloride: Similar in structure but with a methyl group instead of the methoxy-ethanone moiety.
4-(3-Azetidinyl)pyridine hydrochloride: Contains a pyridine ring instead of the piperazine ring.
2-(3-Azetidinyl)pyridine hydrochloride: Another variant with a pyridine ring.
These comparisons highlight the unique combination of azetidine and piperazine rings in this compound, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C10H19N3O2/c1-15-8-10(14)13-4-2-12(3-5-13)9-6-11-7-9/h9,11H,2-8H2,1H3 |
Clave InChI |
DMLVCSSKYDOXAQ-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N1CCN(CC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


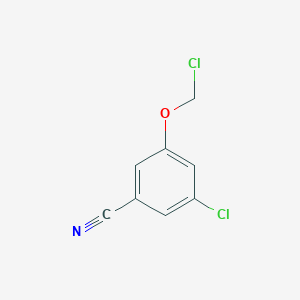
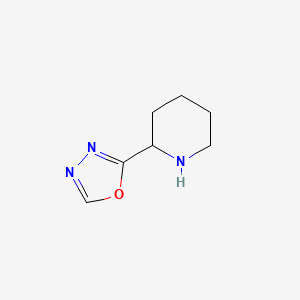
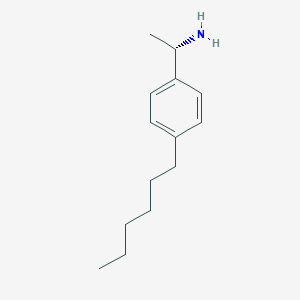

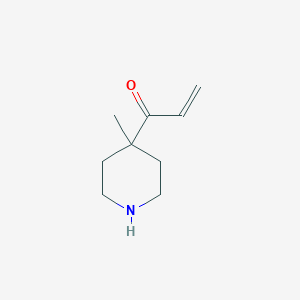
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
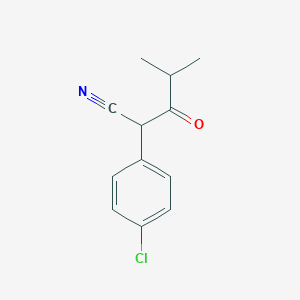
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)

